TAS-114

dUTPase inhibition DPD inhibition enzyme kinetics

TAS-114 is the only clinically developed dual dUTPase/DPD inhibitor, uniquely targeting both fluoropyrimidine resistance and bioavailability pathways. Unlike gimeracil (irreversible DPD inhibitor in S-1), TAS-114 combines potent, competitive dUTPase inhibition (Ki=0.13μM) with moderate, reversible DPD inhibition (Ki=2.14μM), retaining antitumor enhancement even under maximal DPD suppression. Essential for research on dUTPase-mediated DNA misincorporation, 5-FU resistance, and biomarker-driven fluoropyrimidine sensitization in gastric cancer and NSCLC.

Molecular Formula C21H29N3O6S
Molecular Weight 451.5 g/mol
Cat. No. B611158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-114
SynonymsTAS-114, TAS 114, TAS114
Molecular FormulaC21H29N3O6S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
InChIInChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1
InChIKeyAMCGLRWKUQPNKD-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAS-114 Procurement Guide: Dual dUTPase/DPD Inhibitor for Fluoropyrimidine Enhancement Research


TAS-114 is a first-in-class, orally active small molecule that functions as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD) [1]. Developed by Taiho Pharmaceutical, this investigational compound modulates the pyrimidine nucleotide metabolic pathway to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies such as 5-fluorouracil (5-FU), capecitabine, and S-1 [2]. TAS-114 competitively inhibits dUTPase in the dUTP binding step (Ki = 0.13 μM) and exhibits moderate, reversible DPD inhibition (Ki = 2.14 μM), distinguishing it mechanistically from conventional single-target fluoropyrimidine modulators [1].

Why TAS-114 Cannot Be Replaced by Generic dUTPase Inhibitors or Standard DPD Blockers


Generic substitution of TAS-114 with alternative fluoropyrimidine modulators is scientifically invalid due to its unique dual-target profile that simultaneously addresses two distinct resistance and bioavailability mechanisms. Unlike gimeracil, which provides potent but irreversible DPD inhibition in S-1 formulations, TAS-114 combines moderate, reversible DPD inhibition (Ki = 2.14 μM) with potent, competitive dUTPase inhibition (Ki = 0.13 μM) [1]. Critically, the enhancement of antitumor efficacy by TAS-114 is retained even in the presence of S-1's potent DPD inhibitor (gimeracil), demonstrating that dUTPase inhibition—absent in standard fluoropyrimidine modulators—plays the dominant role in augmenting therapeutic response [2]. No other clinically available modulator targets the dUTPase-mediated salvage pathway that prevents aberrant uracil and 5-FU misincorporation into DNA, making TAS-114 mechanistically irreplaceable for research applications investigating this specific axis of fluoropyrimidine sensitization [1].

TAS-114 Comparative Performance Data: Quantitative Differentiation from S-1 Monotherapy and Standard DPD Inhibitors


Dual Enzyme Inhibition Potency: dUTPase vs. DPD Binding Affinity Comparison

TAS-114 exhibits significantly greater inhibitory potency against dUTPase compared to DPD, with a 16.5-fold higher binding affinity for the primary target. This dual inhibition profile is unique among clinically evaluated fluoropyrimidine modulators [1].

dUTPase inhibition DPD inhibition enzyme kinetics binding affinity

Clinical Response Rate Enhancement: TAS-114 Plus S-1 vs. S-1 Monotherapy in NSCLC

In a randomized phase 2 study in advanced non-small-cell lung cancer (NSCLC) patients, the addition of TAS-114 to S-1 nearly doubled the objective response rate compared to S-1 monotherapy, despite the presence of a potent DPD inhibitor (gimeracil) in the S-1 formulation [1].

NSCLC S-1 combination objective response rate phase II clinical trial

Pharmacokinetic Non-Interference: TAS-114 Does Not Alter S-1 Exposure

Unlike DPD inhibitors that substantially alter 5-FU pharmacokinetics, TAS-114 demonstrates no effect on the pharmacokinetic profile of S-1 components when co-administered, while exhibiting linear PK and inducing CYP3A4 [1].

pharmacokinetics drug-drug interaction CYP3A4 S-1

Dose Reduction of Fluoropyrimidine Prodrug While Maintaining Therapeutic Efficacy

TAS-114 enables a 70% reduction in capecitabine dosage while achieving equivalent 5-FU exposure to standard-dose capecitabine monotherapy, demonstrating its capacity to enhance fluoropyrimidine bioavailability through dual enzyme inhibition [1].

capecitabine dose reduction bioavailability prodrug

Tumor Shrinkage Rate Improvement vs. S-1 Alone in Pretreated NSCLC

The TAS-114 plus S-1 combination produced a higher proportion of patients achieving any degree of tumor shrinkage compared to S-1 monotherapy in heavily pretreated NSCLC, despite not translating into improved progression-free survival in the overall population [1].

tumor shrinkage NSCLC S-1 combination response evaluation

TAS-114 Optimal Research Applications: Evidence-Backed Use Cases for Procurement


Investigating dUTPase as a Therapeutic Target in 5-FU-Resistant Tumor Models

TAS-114 serves as the only clinically developed small molecule probe for dUTPase inhibition. With potent dUTPase binding (Ki = 0.13 μM) and retention of antitumor enhancement even in the presence of maximal DPD inhibition [1], TAS-114 is uniquely suited for studies dissecting the contribution of dUTPase-mediated DNA misincorporation to fluoropyrimidine resistance. Researchers investigating 5-FU-resistant cancer cell lines or patient-derived xenografts where dUTPase is overexpressed should prioritize TAS-114 over standard DPD inhibitors alone.

Combination Studies with Oral Fluoropyrimidines (S-1 or Capecitabine) in Gastric Cancer

Based on phase I and phase II clinical evidence showing partial responses in gastric cancer patients, including those with prior S-1 treatment history [1], TAS-114 is appropriate for gastric cancer research applications. The compound's demonstrated safety profile in combination with S-1, with manageable adverse events (anemia, skin toxicities, grade ≥3 treatment-related events elevated but acceptable) [2], supports its use in preclinical and clinical studies targeting this indication where fluoropyrimidine-based regimens remain standard of care.

Biomarker-Driven Studies in NSCLC Subpopulations with dUTPase Overexpression

Despite negative phase II PFS results in unselected NSCLC populations (median PFS 3.65 vs. 4.17 months, HR 1.16, P=0.2744) [1], the observed ORR improvement (19.7% vs. 10.3%) and higher tumor shrinkage rates with TAS-114/S-1 [2] suggest potential benefit in biomarker-defined subsets. TAS-114 is recommended for procurement by research groups investigating dUTPase expression as a predictive biomarker for fluoropyrimidine sensitization in NSCLC, or for studies employing alternative dosing schedules not evaluated in the randomized phase II trial.

Pharmacokinetic/Pharmacodynamic Studies of Dual Enzyme Modulation

TAS-114's unique profile as a compound with differential potency against two enzymes in the pyrimidine metabolic pathway (16.5-fold selectivity for dUTPase over DPD) [1] makes it an ideal tool for PK/PD modeling of dual-target modulation. The compound's linear PK, CYP3A4 induction, and lack of interaction with S-1 components [2] provide a clean pharmacological profile for studies examining the relative contributions of dUTPase inhibition and DPD inhibition to fluoropyrimidine enhancement. Procurement is warranted for academic and industrial laboratories conducting mechanistic pharmacodynamic research on nucleotide metabolism modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS-114

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.